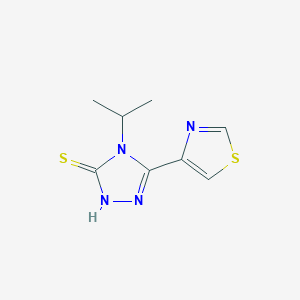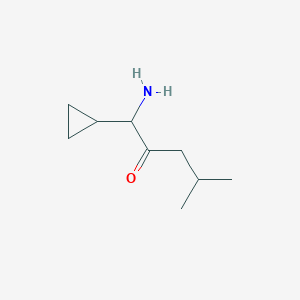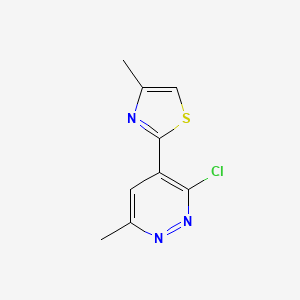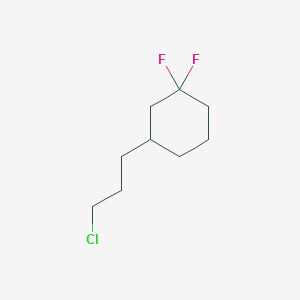
2-(Chloromethoxy)-4-fluoro-1-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethoxy)-4-fluoro-1-methylbenzene is an organic compound with the molecular formula C8H8ClFO. This compound is characterized by the presence of a chloromethoxy group, a fluoro group, and a methyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethoxy)-4-fluoro-1-methylbenzene typically involves the chloromethylation of 4-fluoro-1-methylbenzene. This can be achieved by reacting 4-fluoro-1-methylbenzene with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the chloromethyl methyl ether .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yield. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloromethoxy)-4-fluoro-1-methylbenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethoxy group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethoxy group to a hydroxymethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products
Nucleophilic Substitution: Products include substituted benzene derivatives with different functional groups replacing the chloromethoxy group.
Oxidation: Products include 4-fluoro-1-methylbenzaldehyde or 4-fluoro-1-methylbenzoic acid.
Reduction: Products include 4-fluoro-1-methylbenzyl alcohol.
Applications De Recherche Scientifique
2-(Chloromethoxy)-4-fluoro-1-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 2-(Chloromethoxy)-4-fluoro-1-methylbenzene involves its interaction with various molecular targets. The chloromethoxy group can undergo nucleophilic substitution, leading to the formation of new compounds with different biological activities. The fluoro group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Chloromethoxy)-4-fluorobenzene
- 2-(Chloromethoxy)-1-methylbenzene
- 4-Fluoro-1-methylbenzene
Uniqueness
2-(Chloromethoxy)-4-fluoro-1-methylbenzene is unique due to the presence of both a fluoro group and a chloromethoxy group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it a versatile intermediate in various chemical reactions. The fluoro group enhances the compound’s stability, while the chloromethoxy group provides a reactive site for nucleophilic substitution.
Propriétés
Formule moléculaire |
C8H8ClFO |
|---|---|
Poids moléculaire |
174.60 g/mol |
Nom IUPAC |
2-(chloromethoxy)-4-fluoro-1-methylbenzene |
InChI |
InChI=1S/C8H8ClFO/c1-6-2-3-7(10)4-8(6)11-5-9/h2-4H,5H2,1H3 |
Clé InChI |
XECWDHPTJUXHPR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)F)OCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane dihydrochloride](/img/structure/B13166638.png)
![2-[(2-Fluorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13166644.png)







![1-[2-Amino-4-(methylsulfanyl)phenyl]propan-1-one](/img/structure/B13166674.png)



